Sesamol

Descripción general

Descripción

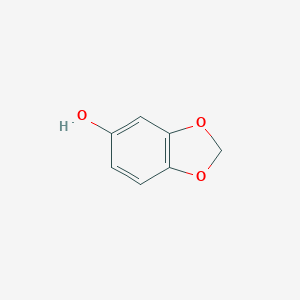

El sesamol es un compuesto orgánico natural que se encuentra en las semillas de sésamo y el aceite de sésamo. Es un sólido cristalino blanco que es un derivado del fenol. El this compound es conocido por sus propiedades antioxidantes, antiinflamatorias, antidepresivas y neuroprotectoras . Tiene una fórmula molecular de C₇H₆O₃ y una masa molar de 138,12 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El sesamol se puede sintetizar mediante varios métodos. Un método común implica la reacción de cloruro de piperonilo con hidróxido de sodio para producir this compound . Otro método implica la oxidación de heliotropina .

Métodos de Producción Industrial

En entornos industriales, el this compound a menudo se extrae del aceite de sésamo. El proceso de extracción generalmente implica el uso de extracción en fase sólida de intercambio aniónico (SPE) acoplada con cromatografía líquida de alta resolución (HPLC) para aislar el this compound del aceite de sésamo .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sesamol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar varios productos, incluidas las quinonas.

Reducción: El this compound se puede reducir para formar dihidrothis compound.

Sustitución: El this compound puede sufrir reacciones de sustitución, como halogenación y alquilación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y haluros de alquilo.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrothis compound.

Sustitución: Derivados halogenados y alquilados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sesamol exhibits a range of pharmacological activities, making it a promising candidate for therapeutic interventions.

Anti-Cancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound treatment significantly impaired the viability of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose-dependent manner. The compound was found to trigger cell cycle arrest and increase apoptosis markers such as cleaved-caspase 3 in treated cells . In vivo studies using xenograft models indicated that this compound inhibited tumor growth without significantly affecting body weight, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to alleviate cognitive deficits associated with Alzheimer's disease by reducing amyloid peptide accumulation and enhancing brain-derived neurotrophic factor (BDNF) levels . Additionally, this compound treatment improved learning and memory impairments in animal models exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory and antioxidative capabilities .

Anti-Inflammatory Activities

The compound has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. In studies involving asthmatic mice, this compound reduced airway hyperresponsiveness and inflammation, showcasing its potential for treating respiratory disorders .

Antioxidant Properties

This compound is recognized for its strong antioxidant capabilities, which are crucial for various applications:

- Food Preservation : Its antioxidant properties help prevent oxidative damage in food products, extending shelf life and maintaining quality.

- Cosmetics : this compound is incorporated into skincare formulations for its protective effects against oxidative stress and skin aging .

Research in Metabolic Disorders

Recent studies have highlighted this compound's potential in managing metabolic syndrome and related conditions. Its ability to modulate lipid metabolism and reduce oxidative stress positions it as a candidate for developing treatments aimed at obesity and diabetes management .

Case Studies and Empirical Evidence

Mecanismo De Acción

El sesamol ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: Elimina los radicales libres e inhibe la peroxidación lipídica.

Actividad Antiinflamatoria: Inhibe la expresión de indicadores inflamatorios, incluidas enzimas, quinasas de proteínas, citocinas y estado redox.

Actividad Anticancerígena: Induce la apoptosis y previene la diseminación de células cancerosas al regular las vías de transducción de señales.

Actividad Neuroprotectora: Modula las enzimas y proteínas oxidativas, e interactúa con el factor de crecimiento nervioso (NGF) del cerebro y la señalización endocannabinoide bajo el impulso regulador de los receptores CB1.

Comparación Con Compuestos Similares

El sesamol es único debido a su amplia gama de actividades biológicas y su presencia en el aceite de sésamo. Los compuestos similares incluyen:

Sesamolina: Un lignano que se encuentra en el aceite de sésamo con propiedades antioxidantes similares.

Tocoferol (Vitamina E): Un antioxidante conocido con propiedades liposolubles similares.

El this compound destaca por sus potentes actividades antioxidantes, antiinflamatorias y anticancerígenas, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.

Actividad Biológica

Sesamol, a natural phenolic compound derived from sesame seeds (Sesamum indicum), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial effects, supported by data tables and recent research findings.

Overview of this compound

This compound is recognized for its potent antioxidant properties and is a major lignan in sesame seeds. Its therapeutic potential has been extensively studied, revealing a variety of biological activities that contribute to health benefits, particularly in managing oxidative stress and inflammation.

1. Antioxidant Activity

This compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Mechanism : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing malondialdehyde (MDA) levels, a marker of oxidative stress .

2. Anti-Inflammatory Effects

Research indicates that this compound can down-regulate inflammatory markers such as cytokines and cyclooxygenase-2 (COX-2), thus mitigating inflammation.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, this compound treatment significantly reduced tumor necrosis factor-alpha (TNF-α) levels and lipid peroxidation, demonstrating its anti-inflammatory efficacy .

| Parameter | Control Group | This compound Group (50 mg/kg) |

|---|---|---|

| TNF-α Level (pg/mL) | 150 ± 10 | 90 ± 5* |

| Lipid Peroxidation (TBARS) | 0.25 ± 0.02 | 0.15 ± 0.01* |

| Total Thiols (µmol/g protein) | 6.5 ± 0.5 | 8.0 ± 0.3* |

(*p < 0.05 indicates significance)

3. Anti-Cancer Properties

This compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation.

- Research Findings : A comprehensive review highlighted this compound's ability to inhibit cancer cell proliferation and induce apoptosis via multiple signaling pathways including p53, MAPK, and NF-κB .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| SCC-25 (oral cancer) | 30 |

| HepG2 (liver cancer) | 25 |

| DLD-1 (colon cancer) | 20 |

4. Neuroprotective Effects

Studies have demonstrated that this compound protects against neuroinflammation and cognitive impairment.

- Findings : In LPS-treated rats, this compound administration improved spatial learning and memory performance while reducing neuroinflammatory markers .

5. Antimicrobial Activity

This compound exhibits antibacterial properties against various pathogens, making it a potential natural preservative.

Propiedades

IUPAC Name |

1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSZGTFNYDARNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021267 | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Sesamol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

272.00 to 274.00 °C. @ 760.00 mm Hg | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from chloroform/petroleum ether, Beige crystals | |

CAS No. |

533-31-3 | |

| Record name | Sesamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxol-5-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sesamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-(methylenedioxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94IEA0NV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.9 °C, 65.8 °C | |

| Record name | Sesamol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sesamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.